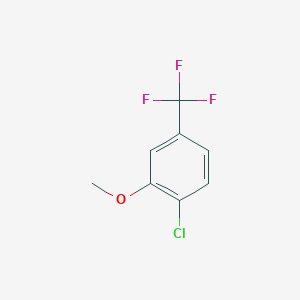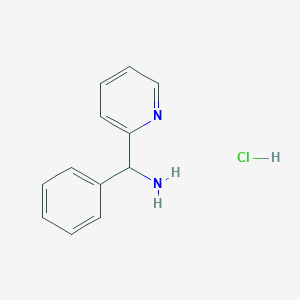
3-(Pentafluorosulfanyl)benzoic acid
Übersicht
Beschreibung
3-(Pentafluorosulfanyl)benzoic acid is a chemical compound with the CAS Number: 833-96-5 and a molecular weight of 247.17 . It has a linear formula of C7H5F5O2S .
Molecular Structure Analysis
The molecular structure of 3-(Pentafluorosulfanyl)benzoic acid is represented by the formula C7H5F5O2S . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-(Pentafluorosulfanyl)benzoic acid is a white powder with a melting point of 159-160℃ . It has a molecular weight of 248.17 .Wissenschaftliche Forschungsanwendungen
3-(Pentafluorosulfanyl)benzoic acid: A Comprehensive Analysis
Crop Protection Agent: The pentafluorosulfanyl group (-SF5) has been identified as a promising structural scaffold for new crop-protecting agents. Its incorporation into compounds can enhance their biological activity due to its high electronegativity and unique properties .
Optoelectronic Materials: The SF5 group’s unique properties have recently gained attention for use in optoelectronic materials. Despite being known for almost 60 years, its practical application in chemistry is just picking up due to previous synthetic accessibility challenges .
Biological Activity Enhancement: The novel functional group of SF5 imparts unique properties to organic compounds, enhancing their biological activities. This is attributed to its high electronegativity and ability to influence molecular interactions .
Synthetic Accessibility: Recent advancements have made the synthesis of compounds with the SF5 group more accessible, starting from commercially available precursors like 2-fluoro-3-nitrobenzoic acid .
Pharmaceutical Research: The unique properties of the SF5 group are being explored for pharmaceutical applications, particularly in enhancing the efficacy and stability of drug molecules.
Material Science: In material science, the SF5 group’s high electronegativity and stability under various conditions make it an attractive option for developing new materials with enhanced properties.
Analytical Chemistry: The compound’s distinct chemical structure can be utilized in analytical chemistry for developing new detection and quantification methods for various analytes.
Chemical Synthesis: 3-(Pentafluorosulfanyl)benzoic acid serves as a building block in chemical synthesis, enabling the creation of diverse compounds with potential applications across different fields of research.
MDPI - Synthesis and Properties of Pentafluorosulfanyl Group Sigma-Aldrich - 3-(Pentafluorosulfanyl)benzoic acid RSC Publishing - Pentafluorosulfanyl group in optoelectronic materials University of Pittsburgh - Synthesis of Pentafluorosulfanyl Analogs of Mefloquine
Safety and Hazards
Zukünftige Richtungen
The pentafluorosulfanyl (SF5) moiety, which is part of the 3-(Pentafluorosulfanyl)benzoic acid, is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . Despite being around for almost 60 years, practical application of the unique SF5 group in various areas of chemistry has only recently picked up . It has started to feature much more frequently in functional materials design, especially in the area of optoelectronic materials .
Wirkmechanismus
Target of Action
Compounds with the pentafluorosulfanyl group have been shown to exhibit high biological activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
The pentafluorosulfanyl group is known to alter the electrostatic and hydrogen bonding parameters of the molecule, as well as its physicochemical and pharmacokinetic properties . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular function.
Pharmacokinetics
Compounds with the pentafluorosulfanyl group have been shown to have good levels of water solubility and log p values , which may impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Pentafluorosulfanyl)benzoic acid . For instance, the pentafluorosulfanyl group is known for its enhanced thermal, chemical, and hydrolytic stability , which could influence the compound’s action in different environments.
Eigenschaften
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDIYXSRGLRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381322 | |
| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorosulfanyl)benzoic acid | |
CAS RN |
833-96-5 | |
| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















